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Introduction

Angiopoietin-like protein 8 (ANGPTLS8), also known as betatrophin, is a crucial signaling protein
primarily expressed in the liver and adipose tissue.[1] It plays a significant role in lipid
metabolism, particularly in the regulation of triglyceride levels through its interaction with other
ANGPTL proteins, such as ANGPTL3, to inhibit lipoprotein lipase (LPL).[2][3][4] Dysregulation
of ANGPTLS8 expression has been implicated in various metabolic disorders, including insulin
resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[5] Furthermore, emerging
evidence suggests its involvement in cellular proliferation and cancer through modulation of
signaling pathways like the Wnt/B-catenin and AMPK pathways.[6][7]

Quantitative Polymerase Chain Reaction (QPCR) is a highly sensitive and specific technique for
the quantification of gene expression levels. This document provides a detailed protocol for the
analysis of ANGPTLS8 gene expression using gPCR, intended for researchers, scientists, and
drug development professionals.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ANGPTL8 gene expression is

depicted below.
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Fig. 1: Experimental workflow for ANGPTL8 gPCR analysis.
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Experimental Protocols

1. Materials and Reagents

o Tissue samples (e.g., human liver or adipose tissue)

* RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

e DNase |, RNase-free

¢ Nuclease-free water

o High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)

e (PCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

o Forward and reverse primers for human ANGPTLS8 and selected reference gene(s)

e Optical gPCR plates and seals

2. Primer Sequences

Validated primer sequences are critical for accurate gPCR results. The following are published

primer sequences for human ANGPTL8 and commonly used reference genes for liver and

adipose tissue.

Gene Name Forward Primer (5'-3") Reverse Primer (5'-3')

ANGPTLS CTCTCTGCCTCCTGTGGAC GCTCTGTACACGCCATTGAG

RPLPO GGCGACCTGGAAGTCCAAC CCATCAGCACCACAGCCTT
T C

TGGACTCCACGACGTACTC

GAPDH AATCCCATCACCATCTTCCA A
CATCTGCACTGCCAAGACT

PPIA GA TTGCCAAACACCACATGCTT
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3. Total RNA Extraction and Quality Control
e Homogenize 30-50 mg of tissue sample in lysis buffer provided with the RNA extraction Kkit.

o Follow the manufacturer's protocol for total RNA extraction. Include an on-column DNase
digestion step to remove any contaminating genomic DNA.

o Elute the total RNA in nuclease-free water.

o Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g.,
NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates high-purity RNA.

o Evaluate RNA integrity by agarose gel electrophoresis or a bioanalyzer. Two distinct bands
corresponding to 28S and 18S ribosomal RNA should be visible.

4. Reverse Transcription (cDNA Synthesis)

e Prepare a reverse transcription master mix according to the manufacturer's instructions. For
each sample, combine the reverse transcriptase, dNTPs, random primers, and reaction
buffer.

» In a separate tube, add 1 pg of total RNA and nuclease-free water to a final volume of 10 pL.
e Add 10 pL of the master mix to each RNA sample.
e Gently mix and centrifuge briefly.
 Incubate the reaction in a thermal cycler using the following conditions:
o 25°C for 10 minutes
o 37°C for 120 minutes
o 85°C for 5 minutes
e The resulting cDNA can be stored at -20°C.

5. Quantitative PCR (qPCR)

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

« Dilute the synthesized cDNA 1:10 with nuclease-free water.

e Prepare a qPCR master mix for each gene of interest (ANGPTLS8 and reference gene). For
each reaction, combine the gPCR master mix, forward primer, reverse primer, and nuclease-
free water.

» Dispense the master mix into the wells of a qPCR plate.
e Add 2 pL of the diluted cDNA to the respective wells.

o Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom
of the wells.

o Perform the gPCR in a real-time PCR instrument with the following cycling conditions:
o Enzyme Activation: 95°C for 2 minutes
o Amplification (40 cycles):
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 1 minute

o Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification cycles to
verify the specificity of the reaction.

Data Analysis

The relative expression of the ANGPTL8 gene will be determined using the comparative Ct
(AACt) method.

» Normalization to a Reference Gene (ACt): ACt = Ct(ANGPTLS8) - Ct(Reference Gene)
o Normalization to a Control Sample (AACt): AACt = ACt(Test Sample) - ACt(Control Sample)
e Calculation of Fold Change: Fold Change = 2-AACt

Quantitative Data Summary
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The following table provides an example of gPCR data for ANGPTL8 gene expression in liver
tissue from a control group and a treatment group.

Sample ACt (vs. AACt (vs. Fold
Gene Average Ct

Group RPLPO) Control) Change

Control ANGPTLS 24.5 4.5 0 1.0

RPLPO 20.0

Treatment ANGPTLS 22.0 2.1 -2.4 5.29

RPLPO 19.9

ANGPTLS Signaling Pathways

Wnt/(3-catenin Signaling Pathway

ANGPTLS8 has been shown to modulate the Wnt/(3-catenin signaling pathway. In some
contexts, ANGPTLS can inhibit this pathway, leading to decreased cell proliferation.[7]
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Fig. 2: ANGPTLS8 and the Wnt/B3-catenin signaling pathway.
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AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy
homeostasis. ANGPTL8 expression can be suppressed by the activation of AMPK signaling.[8]
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Fig. 3: ANGPTL8 and the AMPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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